4-(3-Amino-2-hydroxypropoxy)phenylacetamide 4-(3-Amino-2-hydroxypropoxy)phenylacetamide Atenolol-desisopropyl is a member of the class of ethanolamines that is 2-aminoethanol substituted by a [4-(2-amino-2-oxoethyl)phenoxy]methyl group at position 1. It is a metabolite of the drug atenolol. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is an aromatic ether, a member of ethanolamines, a propanolamine, a monocarboxylic acid amide and a primary amino compound.
Brand Name: Vulcanchem
CAS No.: 81346-71-6
VCID: VC0021645
InChI: InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
SMILES: C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

CAS No.: 81346-71-6

Reference Standards

VCID: VC0021645

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

4-(3-Amino-2-hydroxypropoxy)phenylacetamide - 81346-71-6

CAS No. 81346-71-6
Product Name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide
Standard InChI InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
Standard InChIKey UWMXVJVTKRSOPW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Canonical SMILES C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Description Atenolol-desisopropyl is a member of the class of ethanolamines that is 2-aminoethanol substituted by a [4-(2-amino-2-oxoethyl)phenoxy]methyl group at position 1. It is a metabolite of the drug atenolol. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is an aromatic ether, a member of ethanolamines, a propanolamine, a monocarboxylic acid amide and a primary amino compound.
Synonyms 2[4-(3-Amino-2-hydroxy-propoxy)-phenyl]-acetamide;
PubChem Compound 14211540
Last Modified Nov 11 2021
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